Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Catalog No.
S797738
CAS No.
96568-04-6
M.F
C10H8Cl2FNO3
M. Wt
280.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxop...

CAS Number

96568-04-6

Product Name

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Molecular Formula

C10H8Cl2FNO3

Molecular Weight

280.08 g/mol

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Synonyms

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate;

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C10H8Cl2FNO3C_{10}H_{8}Cl_{2}FNO_{3} and a molecular weight of approximately 280.08 g/mol. It is categorized as an ester and features a pyridine ring substituted with chlorine and fluorine atoms. The compound is known for its potential biological activity and applications in medicinal chemistry.

Chemical Identifiers

  • CAS Number: 96568-04-6
  • PubChem CID: 2733708
  • IUPAC Name: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
  • SMILES: CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate itself does not possess any known biological activity. Its importance lies in its role as a precursor to quinolones, which exhibit antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].

Typical of esters and pyridine derivatives. Notably, it can undergo hydrolysis to yield the corresponding acid and alcohol when treated with water in the presence of an acid or base. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl groups, leading to substitution or addition reactions.

The compound exhibits notable biological activities, particularly as a potential pharmaceutical agent. Studies indicate that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important in drug metabolism. This inhibition can have implications for drug interactions and pharmacokinetics in therapeutic applications .

Several synthetic routes have been proposed for the preparation of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate:

  • Starting Materials: The synthesis typically begins with 2,6-dichloro-5-fluoropyridine and ethyl acetoacetate.
  • Reaction Conditions: The reaction is often conducted under reflux conditions in the presence of a suitable catalyst or base to facilitate the formation of the ester.
  • Purification: Post-reaction, the product can be purified using techniques such as recrystallization or chromatography.

Interaction studies highlight that ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate may interact with multiple biological targets due to its structural characteristics. Its role as an inhibitor of cytochrome P450 enzymes suggests that it could affect the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoateC12H10Cl2O3C_{12}H_{10}Cl_{2}O_{3}Contains a phenyl group instead of a pyridine ring
Ethyl 2-(4-chlorophenyl)-2-methylpropanoateC12H13ClO2C_{12}H_{13}ClO_{2}Lacks halogen substitutions on a pyridine ring
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylateC10H8F3NO2C_{10}H_{8}F_{3}NO_{2}Contains trifluoromethyl group instead of dichloro and fluoro substitutions

The distinct combination of chlorine and fluorine substituents on the pyridine ring provides ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate with unique properties that may enhance its biological activity compared to similar compounds.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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